![molecular formula C15H14O2S B13998531 [2-(Benzenesulfonyl)cyclopropyl]benzene CAS No. 89654-30-8](/img/structure/B13998531.png)
[2-(Benzenesulfonyl)cyclopropyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Benzenesulfonyl)cyclopropyl]benzene: is an organic compound with the molecular formula C15H14O2S It is characterized by a cyclopropyl group attached to a benzenesulfonyl group, which is further connected to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzenesulfonyl)cyclopropyl]benzene typically involves the reaction of cyclopropylbenzene with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows: [ \text{Cyclopropylbenzene} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
化学反应分析
Types of Reactions:
Oxidation: [2-(Benzenesulfonyl)cyclopropyl]benzene can undergo oxidation reactions to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can lead to the formation of sulfide derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
Chemistry:
Catalysis: [2-(Benzenesulfonyl)cyclopropyl]benzene is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength.
作用机制
The mechanism of action of [2-(Benzenesulfonyl)cyclopropyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity and specificity.
相似化合物的比较
- [2-(Phenylsulfonyl)cyclopropyl]benzene
- [2-(Methylsulfonyl)cyclopropyl]benzene
- [2-(Ethylsulfonyl)cyclopropyl]benzene
Comparison:
- Structural Differences: While these compounds share a common sulfonyl group attached to a cyclopropyl ring, the substituents on the sulfonyl group (phenyl, methyl, ethyl) differ, leading to variations in their chemical and physical properties.
- Reactivity: The presence of different substituents affects the reactivity of the compounds in various chemical reactions. For example, [2-(Phenylsulfonyl)cyclopropyl]benzene may exhibit different electrophilic substitution patterns compared to [2-(Methylsulfonyl)cyclopropyl]benzene.
- Applications: The unique structural features of [2-(Benzenesulfonyl)cyclopropyl]benzene make it particularly suitable for specific applications in catalysis and material science, distinguishing it from its analogs.
属性
CAS 编号 |
89654-30-8 |
|---|---|
分子式 |
C15H14O2S |
分子量 |
258.3 g/mol |
IUPAC 名称 |
[2-(benzenesulfonyl)cyclopropyl]benzene |
InChI |
InChI=1S/C15H14O2S/c16-18(17,13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1-10,14-15H,11H2 |
InChI 键 |
RNMANIZNWVXUJR-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Diphenylmethyl)sulfanyl]-3-nitropyridine-2,6-diamine](/img/structure/B13998453.png)

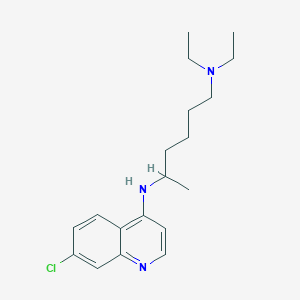
![3-[1-Amino-3-(3,4,5-trimethoxyphenyl)propyl]phenol](/img/structure/B13998473.png)
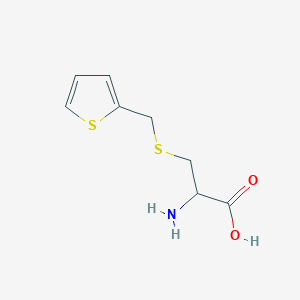
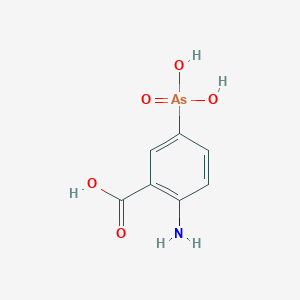
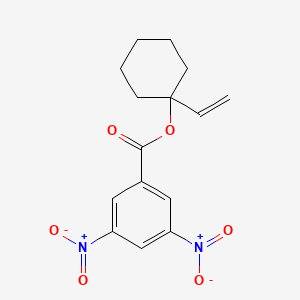
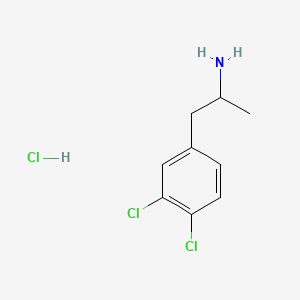
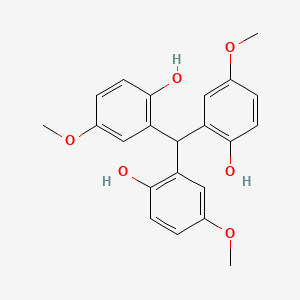

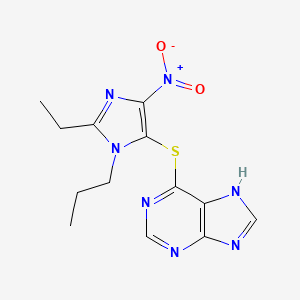
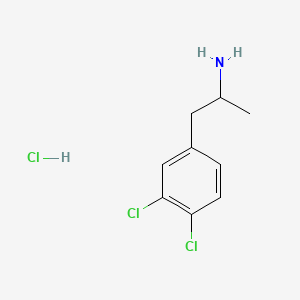
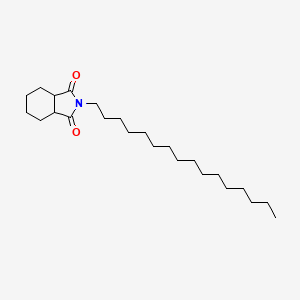
![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998558.png)
